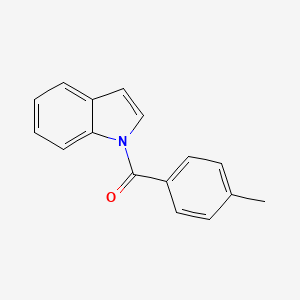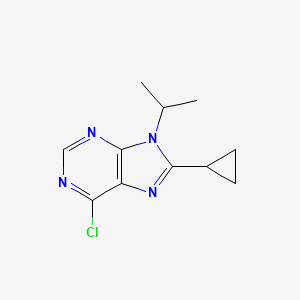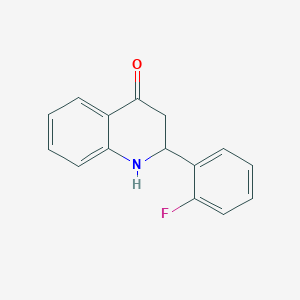![molecular formula C14H11NO3 B11871835 Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)
Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxymethyl-5H-indeno[1,2-b]pyridin-5-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein einer Ringstruktur aus, die mindestens ein Atom enthält, das nicht Kohlenstoff ist. Der Indeno[1,2-b]pyridin-Kern ist ein kondensiertes bicyclisches System, das sowohl einen Inden- als auch einen Pyridinring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Hydroxymethyl-5H-indeno[1,2-b]pyridin-5-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Reaktion von aromatischen Aldehyden, Malonsäurenitril und 1-Indanon in Gegenwart von Ammoniumacetat und Essigsäure als Katalysatoren . Diese Mehrkomponentenreaktion führt zur Bildung des Indeno[1,2-b]pyridin-Kerns, der anschließend weiter funktionalisiert wird, um die Hydroxymethyl- und Carboxylatgruppen einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von 5-Hydroxymethyl-5H-indeno[1,2-b]pyridin-5-carboxylat kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, entscheidend, um eine hohe Reinheit und Ausbeute in industriellen Umgebungen zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Hydroxymethyl-5H-indeno[1,2-b]pyridin-5-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Carboxylatgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
5-Hydroxymethyl-5H-indeno[1,2-b]pyridin-5-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird wegen seiner potenziellen biologischen Aktivitäten, einschließlich Antikrebs- und entzündungshemmender Eigenschaften, untersucht.
Medizin: Wird als potenzieller Therapeutikum untersucht, da es eine einzigartige chemische Struktur und biologische Aktivitäten aufweist.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Hydroxymethyl-5H-indeno[1,2-b]pyridin-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, wodurch es eine Antikrebswirkung ausübt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxymethyl-5H-indeno[1,2-b]pyridin-5-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
5H-Indeno[1,2-b]pyridin: Fehlt die Hydroxymethyl- und Carboxylatgruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
Hydroxymethyl-5H-indeno[1,2-b]pyridin:
5H-Indeno[1,2-b]pyridin-5-carboxylat: Fehlt die Hydroxymethylgruppe, was zu einem anderen chemischen Verhalten und zu anderen Verwendungen führt.
Das Vorhandensein sowohl der Hydroxymethyl- als auch der Carboxylatgruppe in 5-Hydroxymethyl-5H-indeno[1,2-b]pyridin-5-carboxylat macht es für verschiedene Anwendungen in Forschung und Industrie einzigartig und vielseitig.
Eigenschaften
Molekularformel |
C14H11NO3 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H11NO3/c16-8-18-14(17)12-9-4-1-2-5-10(9)13-11(12)6-3-7-15-13/h1-7,12,16H,8H2 |
InChI-Schlüssel |
OBPFHVKZSRRWCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)C(=O)OCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Naphtho[1,2-b]pyran-2-one, 3-acetyl-](/img/structure/B11871783.png)
![5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile](/img/structure/B11871784.png)




![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11871797.png)


![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871820.png)



![3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one](/img/structure/B11871845.png)
